

high-temperature phase transitions of neodymium oxide

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Compound of Interest

Compound Name: Neodymium oxide

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An In-depth Technical Guide on the High-Temperature Phase Transitions of Neodymium (III) Oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neodymium (III) oxide (Nd_2O_3), a crucial rare-earth sesquioxide, is integral to numerous advanced applications, including solid-state lasers, high-performance magnets, and catalytic systems. The performance and processing of Nd_2O_3 -based materials are profoundly influenced by their crystallographic structure, which undergoes several transformations at elevated temperatures. This technical guide provides a comprehensive overview of the high-temperature phase transitions of Nd_2O_3 . It details the sequence of transformations from the ambient temperature A-type trigonal structure through the H-type hexagonal and X-type cubic phases. This document summarizes the critical transition temperatures and associated crystallographic data in structured tables and outlines the primary experimental protocols, such as high-temperature X-ray diffraction and thermal analysis, used for their characterization.

Introduction

Neodymium (III) oxide, or neodymium sesquioxide, is a ceramic compound with the formula Nd_2O_3 .^[1] It typically appears as light grayish-blue hexagonal crystals.^[1] Its unique electronic and optical properties, stemming from the 4f electrons of the neodymium ion, make it a

valuable material for doping glasses used in welding goggles and solid-state lasers, as well as for coloring enamels and serving as a polymerization catalyst.[1].

The polymorphism of rare-earth sesquioxides (RE_2O_3) is a well-documented phenomenon, with the stable crystal structure being dependent on temperature, pressure, and the specific rare-earth cation's ionic radius.[2][3][4]. These oxides commonly exist in three main polymorphic forms at ambient pressure: A-type (hexagonal), B-type (monoclinic), and C-type (cubic).[2]. For the lighter, larger lanthanides like lanthanum and praseodymium, the A-type structure is most stable.[3][4]. **Neodymium oxide** primarily exists in the A-type form at room temperature but undergoes a series of reversible phase transitions at higher temperatures to two additional forms: the H-type (hexagonal) and X-type (cubic) structures.[1][5]. Understanding these transitions is critical for the synthesis, processing, and application of Nd_2O_3 -containing materials.

Polymorphism of Neodymium Oxide

Nd_2O_3 exhibits a rich polymorphism, transitioning to progressively higher symmetry structures as temperature increases. The primary phases observed under atmospheric pressure are the A, H, and X types.

- **2.1 A-Type (Trigonal) Phase:** At ambient temperatures, Nd_2O_3 is stable in the A-type structure. This phase belongs to the trigonal crystal system with the space group $P\bar{3}m1$. [1][6]. This structure is characteristic of the sesquioxides of the lighter rare-earth elements.[3].
- **2.2 H-Type (Hexagonal) Phase:** As the temperature is increased significantly, the A-type structure transforms into the high-temperature H-type hexagonal phase. This structure is characterized by the space group $P6_3/mmc$. [1].
- **2.3 X-Type (Cubic) Phase:** At even higher temperatures, just below its melting point, Nd_2O_3 adopts the X-type cubic structure, which has the space group $Im\bar{3}m$. [1]. Both the H-type and X-type high-temperature forms are known to exhibit crystallographic disorder.[1].

Data Presentation: Crystalline Phases

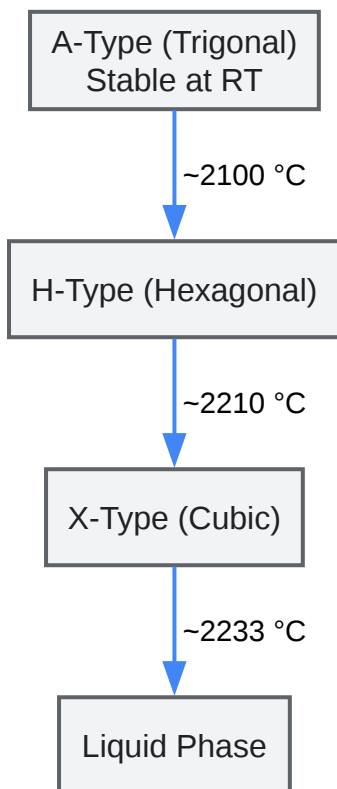
The fundamental structural details of these temperature-dependent polymorphs are summarized below.

Phase Designation	Crystal System	Space Group	Reference
A-Type	Trigonal	P-3m1 (No. 164)	[1][6][7]
H-Type	Hexagonal	P6 ₃ /mmc (No. 194)	[1]
X-Type	Cubic	Im3m (No. 229)	[1]

Table 1: Summary of the primary crystalline phases of Neodymium (III) Oxide at atmospheric pressure.

High-Temperature Phase Transition Sequence

The transformation of Nd₂O₃ upon heating follows a well-defined, reversible sequence. The A-type structure is stable up to very high temperatures, at which point it transitions to the H-form, and subsequently to the X-form before melting.



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Caption: Phase transition pathway of Nd₂O₃ with increasing temperature.

Data Presentation: Transition Temperatures

The temperatures at which these phase transitions occur have been investigated by various methods. The A → H transition, in particular, has been studied by multiple research groups using thermal analysis techniques.[\[5\]](#).

Transition	Reported Temperature (°C)	Method of Determination	Reference
A → H	~2100	Thermal Analysis (TA), Differential Thermal Analysis (DTA)	[5]
H → X	~2210	Thermal Analysis (TA), Differential Thermal Analysis (DTA)	[5]
Melting Point	2233	Not Specified	[1]

Table 2: High-temperature phase transition and melting points for Neodymium (III) Oxide.

Crystallographic Data

The lattice parameters for the different polymorphs of Nd₂O₃ have been determined experimentally, primarily through diffraction techniques. The data for the A-type structure at room temperature is well-established, while data for the high-temperature H and X phases are determined via in-situ high-temperature experiments.

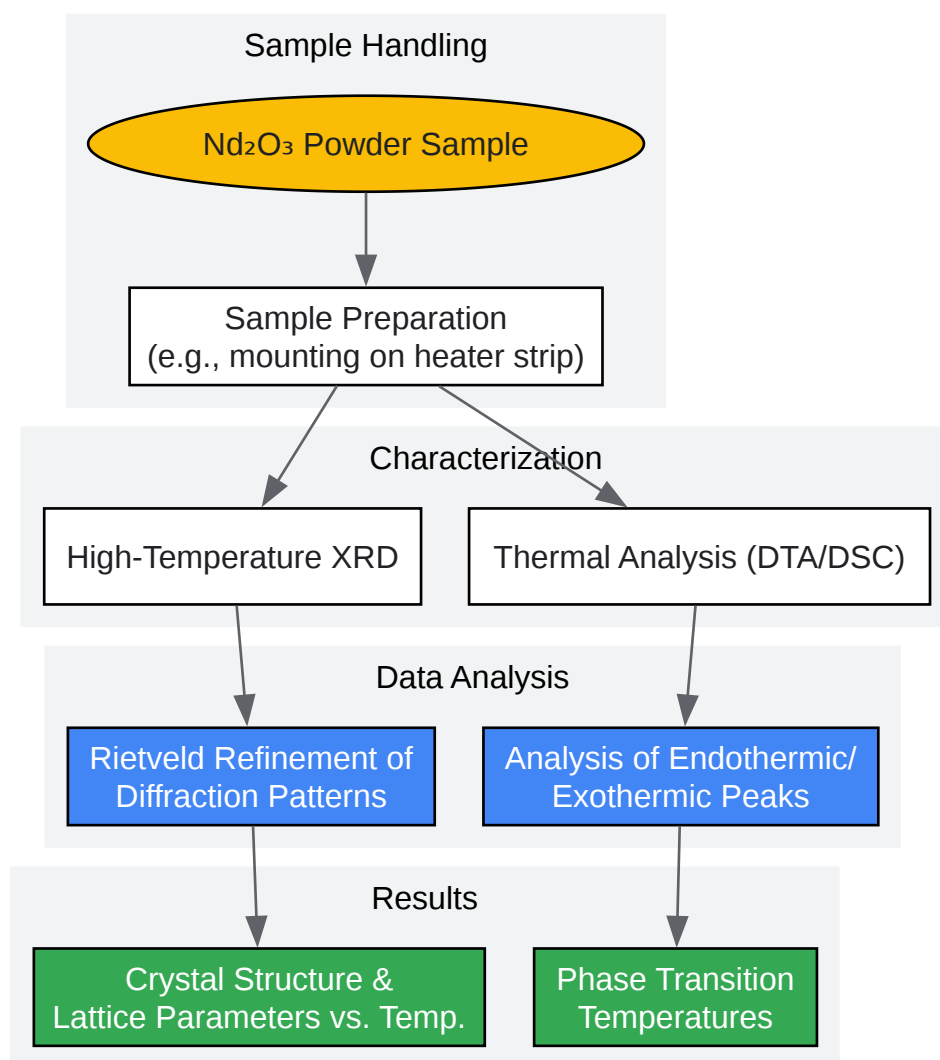
Data Presentation: Crystallographic Parameters

Phase	Lattice Parameter a (Å)	Lattice Parameter c (Å)	Temperature	Reference
A-Type	3.8299	5.9995	Room Temperature	[6]
A-Type	3.830	5.999	Not Specified	[8]

Table 3:
Representative
crystallographic
data for the A-
type phase of
Neodymium (III)
Oxide. Note:
Comprehensive
lattice parameter
data for the high-
temperature H
and X phases
are less
commonly
reported in
literature.

Experimental Protocols for Characterization

The study of high-temperature phase transitions requires specialized analytical techniques capable of probing material properties under extreme thermal conditions. The primary methods employed for characterizing the polymorphism of Nd_2O_3 are high-temperature X-ray diffraction and thermal analysis.



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Caption: Experimental workflow for characterizing Nd_2O_3 phase transitions.

- **5.1 High-Temperature X-ray Diffraction (HT-XRD):** This is the definitive method for identifying crystalline phases and determining their lattice parameters at elevated temperatures.
 - **Methodology:** A powdered sample of Nd_2O_3 is placed on a resistive heater strip (e.g., platinum or tungsten) within a high-temperature diffraction chamber. The chamber is typically evacuated or filled with an inert gas to prevent sample oxidation or reaction. The sample is heated to a series of target temperatures. At each temperature, an X-ray diffraction pattern is collected.

- Data Analysis: The resulting diffraction patterns are analyzed to identify the crystal structure present at each temperature. Rietveld refinement is a powerful technique applied to the patterns to precisely determine the lattice parameters, space group, and atomic positions for each phase.[6]. The appearance of new diffraction peaks and the disappearance of others as a function of temperature directly indicates a phase transition. [9].
- 5.2 Thermal Analysis (DTA/DSC): Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect the thermal events associated with phase transitions.
 - Methodology: In DTA, the temperature difference between the Nd_2O_3 sample and an inert reference material is measured as both are subjected to a controlled temperature program. In DSC, the heat flow required to maintain the sample and reference at the same temperature is measured. When a phase transition occurs, it is accompanied by an absorption or release of heat (enthalpy change), which results in a measurable temperature difference (DTA) or a change in heat flow (DSC).
 - Data Analysis: The output is a thermogram showing peaks that correspond to thermal events. An endothermic peak (heat absorption) or exothermic peak (heat release) at a specific temperature is indicative of a phase transition. The onset temperature of the peak is typically reported as the transition temperature. These methods were instrumental in determining the $\text{A} \rightarrow \text{H}$ and $\text{H} \rightarrow \text{X}$ transition temperatures for many rare-earth oxides.[5].
- 5.3 Neutron Diffraction: For highly detailed structural refinement, neutron diffraction can be employed.
 - Methodology: Similar in principle to XRD, but using a beam of neutrons instead of X-rays. Neutrons are particularly sensitive to the positions of lighter elements like oxygen, making this technique highly effective for accurately determining the O^{2-} positions within the Nd_2O_3 lattice. Single-crystal neutron diffraction has been used to refine the A-type structure of Nd_2O_3 at low temperatures.[6].

Conclusion

Neodymium (III) oxide is a polymorphous material that undergoes a sequence of structural transformations from a trigonal (A-type) to a hexagonal (H-type) and finally to a cubic (X-type)

phase upon heating to temperatures exceeding 2000 °C. These transitions are fundamental to the material's properties and behavior in high-temperature applications. The characterization of these phases and their transition temperatures relies on sophisticated experimental techniques, primarily high-temperature X-ray diffraction and thermal analysis. The data gathered from these studies are essential for materials scientists and engineers working on the development and optimization of technologies that utilize this important rare-earth oxide.

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